molecular formula C17H12ClFN2O2 B2829867 N-(2-chlorobenzyl)-5-(4-fluorophenyl)oxazole-2-carboxamide CAS No. 955701-31-2

N-(2-chlorobenzyl)-5-(4-fluorophenyl)oxazole-2-carboxamide

Cat. No. B2829867
CAS RN: 955701-31-2
M. Wt: 330.74
InChI Key: VJZSDDZGCJEEHN-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-5-(4-fluorophenyl)oxazole-2-carboxamide, also known as ABT-199, is a small molecule inhibitor of B-cell lymphoma 2 (BCL-2) protein. BCL-2 is a key regulator of apoptosis, or programmed cell death, and is often overexpressed in cancer cells, leading to their survival and resistance to chemotherapy. ABT-199 is being studied as a potential treatment for various types of cancer, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Macrocyclic and Macrolide Synthesis : Oxazoles, including derivatives similar to the queried compound, are utilized as precursors in the synthesis of macrocyclic lactones and macrolides, showcasing their potential in creating complex molecular architectures for pharmaceutical applications (Hasserman, Gambale, & Pulwer, 1981).
  • Gold-Catalyzed Oxidative Synthesis : Oxazoles serve as key intermediates in gold-catalyzed reactions for constructing oxazole rings, suggesting that similar strategies could be applied to synthesize related compounds, potentially leading to novel therapeutic agents (Luo, Ji, Li, & Zhang, 2012).
  • Anticancer Agent Development : Certain benzene-carboxamide derivatives, which share structural motifs with the queried compound, have been investigated for their cytotoxic effects on cancer cell lines, indicating the potential for developing new anticancer agents (Butler, Kelly, Harry, Tiedt, White, Devery, & Kenny, 2013).

Chemical Synthesis and Characterization

  • Intramolecular Cyclization : Research on oxazole synthesis through intramolecular cyclization demonstrates the versatility of oxazole derivatives in forming structurally diverse and complex molecules, highlighting the potential for creating new chemical entities for various applications (Kumar, Saraiah, Misra, & Ila, 2012).
  • Molecular Structure Analysis : Studies on derivatives of oxazoles, including analysis of their molecular structure and interactions, provide insights into the electronic properties and potential bioactivity of these compounds, aiding in the rational design of new drugs (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O2/c18-14-4-2-1-3-12(14)9-20-16(22)17-21-10-15(23-17)11-5-7-13(19)8-6-11/h1-8,10H,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZSDDZGCJEEHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-5-(4-fluorophenyl)oxazole-2-carboxamide

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